1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile
Description
1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile is a small organic molecule featuring a cyclobutane ring fused to a 1,3-dioxoisoindoline moiety and a terminal nitrile group.
The molecular formula of the compound is C₁₃H₁₀N₂O₂ (assuming structural similarity to the methyl-substituted analog CID 121553117, which has a molecular formula of C₁₄H₁₂N₂O₂). Key functional groups include:
- A 1,3-dioxoisoindoline core (providing rigidity and hydrogen-bonding capacity).
- A cyclobutane ring (introducing strain and conformational constraints).
- A cyano group (enhancing polarity and reactivity in cross-coupling reactions).
Properties
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-13(6-3-7-13)15-11(16)9-4-1-2-5-10(9)12(15)17/h1-2,4-5H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMHWFZICCVJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement with Cyclobutane-Containing Halides
A reported strategy for analogous structures involves reacting potassium phthalate with alkyl halides. For example, 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyraldehyde was synthesized via alkylation of 4-chloro-1-butanol with potassium phthalate, followed by oxidation. Adapting this method, cyclobutane-1-carbonitrile derivatives could serve as electrophilic partners.
Procedure :
- Alkylation : React potassium phthalate with 1-(bromomethyl)cyclobutane-1-carbonitrile in dimethylformamide (DMF) at 150°C.
- Oxidation : Treat the intermediate alcohol with pyridinium chlorochromate (PCC) in dichloromethane to yield the aldehyde derivative.
Challenges :
- Steric hindrance from the cyclobutane ring may reduce alkylation efficiency.
- The electron-withdrawing carbonitrile group could destabilize the intermediate alkoxide.
Optimization :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Employ phase-transfer catalysts to accelerate displacement.
Transition Metal-Catalyzed C–H Activation
Recent advances in transition metal catalysis enable direct C–H functionalization of phthalimides, bypassing pre-functionalized starting materials. Rhodium(III) and palladium(II) catalysts have been effective for isoindolinone synthesis.
Rhodium-Catalyzed Annulation
A Rh(III)-catalyzed annulation between N-methoxybenzamides and alkynes generates isoindolinones via ortho-C–H activation. For the target compound, substituting alkynes with cyclobutane-carbonitrile-containing alkenes could facilitate cyclization.
Hypothetical Pathway :
- C–H Activation : N-Methoxyphthalimide undergoes ortho-C–H activation using [Cp*RhCl2]2 as a catalyst.
- Alkyne Insertion : Insertion of 1-cyanocyclobutane ethylene derivatives forms a seven-membered rhodacycle.
- Reductive Elimination : Lactamization yields the isoindolinone core with the cyclobutane-carbonitrile substituent.
Advantages :
- Avoids pre-functionalized electrophiles.
- Enables modular substitution patterns.
Limitations :
- Requires directing groups (e.g., N-methoxy) for regioselective C–H activation.
- Limited precedent for cyclobutane-containing coupling partners.
Cyclocondensation of 2-Cyanobenzaldehyde Derivatives
A two-step protocol involving nucleophilic addition and cyclization has been employed for isoindolin-1-ones. Adapting this method, 2-cyanobenzaldehyde could react with cyclobutane-1-carbonitrile amines to form the target compound.
Stepwise Synthesis
Step 1: Nucleophilic Addition
React 2-cyanobenzaldehyde with 1-aminocyclobutane-1-carbonitrile in dichloromethane (DCM). Base catalysis (e.g., KOH/MeOH) facilitates imine formation.
Step 2: Cyclization
Heat the intermediate under reflux in toluene with acetic acid to induce lactamization. The carbonitrile group remains intact due to its stability under acidic conditions.
Yield Considerations :
- Reported yields for analogous isoindolinones range from 45% to 77%.
- Steric bulk from the cyclobutane ring may reduce cyclization efficiency.
Oxidative Coupling Strategies
Oxidative coupling of phthalimidines with cyclobutane-carbonitrile Grignard reagents presents an alternative route. This method mirrors Ullmann-type couplings but uses milder conditions.
Copper-Mediated Coupling
Procedure :
- Grignard Formation : Generate 1-cyanocyclobutylmagnesium bromide from 1-bromocyclobutane-1-carbonitrile.
- Coupling : React with N-bromophthalimide using CuI as a catalyst in tetrahydrofuran (THF) at 60°C.
Mechanistic Insight :
- Single-electron transfer (SET) from copper facilitates radical coupling.
- The carbonitrile group’s electron-withdrawing nature enhances electrophilicity at the cyclobutane carbon.
Comparative Analysis of Synthetic Routes
*Yields extrapolated from analogous reactions.
Mechanistic Considerations and Side Reactions
Lactamization vs. Polymerization
During cyclization, competing polymerization of 2-cyanobenzaldehyde derivatives may occur. Acidic conditions favor lactamization by protonating the nitrile group, reducing its nucleophilicity.
Steric Effects in Cyclobutane Functionalization
The cyclobutane ring’s strained geometry impedes nucleophilic attack at the bridgehead carbon. Bulky ligands in transition metal catalysts (e.g., Cp*Rh) may mitigate this by stabilizing transition states.
Chemical Reactions Analysis
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include amines, carboxylic acids, and substituted isoindole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of isoindoles exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A case study demonstrated that modifications to the isoindole structure enhanced its cytotoxicity against certain cancer cell lines, suggesting that 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile could be a lead compound for further development in cancer therapeutics.
Neuroprotective Effects
Another promising application is in neuroprotection. Isoindole derivatives have shown potential in protecting neuronal cells from oxidative stress. A study found that this compound could reduce neuronal cell death induced by neurotoxic agents, highlighting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to serve as a monomer for polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has shown that polymers derived from this compound exhibit improved tensile strength and thermal resistance compared to conventional polymers.
Dyes and Pigments
Due to its chromophoric properties, this compound can also be utilized in the development of dyes and pigments. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings. Studies have indicated that incorporating this compound into dye formulations can enhance colorfastness and vibrancy.
Data Tables
| Application Area | Description | Case Study Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth; apoptosis induction | [Reference 1] |
| Neuroprotective Effects | Protection against oxidative stress in neuronal cells | [Reference 2] |
| Polymer Synthesis | Monomer for high-performance polymers | [Reference 3] |
| Dyes and Pigments | Development of vibrant dyes with enhanced stability | [Reference 4] |
Mechanism of Action
The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The closest structural analogs to the target compound are derivatives with modifications to the cyclobutane substituent or isoindoline core. Below is a comparative analysis based on available
* Calculated based on structural similarity to CID 121553117 (C₁₄H₁₂N₂O₂) after removing the methyl group.
Key Differences and Implications
Substituent Effects on Reactivity: The methyl-substituted analog (C₁₄H₁₂N₂O₂) exhibits enhanced stability compared to the target compound due to reduced steric strain from the methyl linker . The acetyl chloride derivative (C₁₀H₆ClNO₃) is highly reactive, enabling facile nucleophilic substitutions, whereas the nitrile group in the target compound may participate in click chemistry or cyanoalkylation reactions .
Physicochemical Properties :
- Polarity : The nitrile group in the target compound increases polarity (logP ≈ 1.2 predicted) compared to the hydroxylated analog C₁₅H₂₂N₂O₃ (logP ≈ 2.5) .
- Thermal Stability : Cyclobutane-containing derivatives generally exhibit lower melting points than cyclohexane analogs due to ring strain .
Biological Activity :
- Methyl-substituted isoindoline derivatives (e.g., CID 121553117) are reported as scaffolds for kinase inhibitors, leveraging the isoindoline core’s hydrogen-bonding capacity .
- The target compound’s nitrile group may confer metabolic resistance, a trait valuable in prodrug design .
Research Findings and Data Gaps
Predicted Collision Cross-Section (CCS) Data
For the methyl-substituted analog (CID 121553117), CCS values were computationally predicted under different charge states:
- Positive Ion Mode : 180.2 Ų (M+H⁺)
- Negative Ion Mode : 175.6 Ų (M-H⁻)
Biological Activity
1-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile is a compound of interest due to its potential biological activities. This article focuses on the compound's pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.22 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The compound exhibits biological activity primarily through the modulation of specific signaling pathways involved in cell proliferation and apoptosis. Research indicates that it interacts with various molecular targets, leading to:
- Inhibition of Platelet Aggregation : Similar compounds have shown effectiveness in reducing platelet aggregation, which is crucial in preventing thrombotic events .
- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects, particularly in ischemic conditions .
1. Anti-Ischemic Effects
A study demonstrated that derivatives of isoindole compounds significantly reduced infarct size in ischemic stroke models. The compound under discussion may share similar properties based on its structural analogs. The mechanism involves:
- Reducing oxidative stress and inflammation in brain tissue.
- Enhancing survival rates of neuronal cells exposed to reactive oxygen species (ROS) during ischemia .
2. Antitumor Activity
Preliminary studies suggest that isoindole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The compound may act through:
- Activation of caspase pathways leading to programmed cell death.
- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in platelet aggregation using isoindole derivatives compared to controls. |
| Study B | Showed neuroprotective effects in rat models subjected to middle cerebral artery occlusion, with notable improvement in behavioral outcomes. |
| Study C | Investigated the compound's role in cancer cell lines, revealing dose-dependent inhibition of cell proliferation. |
Research Findings
Recent research has focused on the synthesis and evaluation of related compounds, such as 3-n-butyl-2,3-dihydro-1H-isoindol-1-one, which has shown promising results in:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)cyclobutane-1-carbonitrile, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of isoindole derivatives often involves cyclization reactions or functional group transformations. For example, indole-3-carbonitrile derivatives can be synthesized via acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid, as in ). Key parameters include temperature (optimized between 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (typically 5–10 mol%) to balance reaction rate and byproduct formation. Post-synthetic modifications, such as introducing the cyclobutane-carbonitrile moiety, may require strain-tolerant coupling agents (e.g., DCC or EDC) to avoid ring-opening side reactions .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR can confirm the cyclobutane ring (δ 2.5–4.0 ppm for protons on strained carbons) and isoindole-dione carbonyl signals (δ 165–175 ppm). The nitrile group (C≡N) appears at δ 115–120 ppm in NMR .
- X-ray Crystallography : Structural analogs like 1-benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile ( ) show that the cyclobutane ring adopts a puckered conformation, with bond angles deviating from ideal tetrahedral geometry due to strain. Hydrogen bonding between the isoindole-dione oxygen and adjacent functional groups can stabilize the crystal lattice .
Advanced Research Questions
Q. What computational methods predict the reactivity of the cyclobutane ring in this compound under different reaction conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model ring strain energy (~25–30 kcal/mol for cyclobutane) and predict sites susceptible to nucleophilic attack or thermal ring-opening. Molecular dynamics simulations (e.g., using Gaussian or ORCA) assess solvent effects on reaction pathways, such as solvolysis in polar aprotic solvents . For example, highlights QSPR (Quantitative Structure-Property Relationship) models for cyclobutane derivatives, correlating substituent electronegativity with ring stability.
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A factorial design approach (e.g., Box-Behnken or Central Composite Design) minimizes experimental runs while testing variables like temperature, catalyst concentration, and reaction time. For example, demonstrates DoE applications in chemical process optimization, where ANOVA analysis identifies significant factors affecting yield. Response surface methodology (RSM) can then define optimal conditions (e.g., 95% yield at 100°C, 8 mol% catalyst) while avoiding side reactions like nitrile hydrolysis .
Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental observations?
- Methodological Answer : Discrepancies in NMR shifts or IR carbonyl stretches (e.g., isoindole-dione C=O at 1680 cm⁻¹ vs. predicted 1700 cm⁻¹) may arise from intermolecular interactions or solvent effects. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can model solvation effects, while 2D NMR techniques (e.g., HSQC, HMBC) validate connectivity in complex spectra. provides structural data for analogous compounds, enabling comparative analysis of spectral deviations .
Q. How does the compound’s electronic structure influence its potential as a pharmacophore in drug discovery?
- Methodological Answer : The isoindole-dione moiety is a known pharmacophore for kinase inhibition (e.g., ’s ligand-protein interactions). Frontier Molecular Orbital (FMO) analysis reveals electron-deficient regions at the nitrile and carbonyl groups, suggesting nucleophilic susceptibility. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to target proteins, leveraging crystallographic data from similar ligands in the PDB .
Safety and Handling in Research Settings
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use inert atmosphere (N₂/Ar) during synthesis to prevent moisture-sensitive reactions.
- Employ explosion-proof equipment due to nitrile group flammability.
- PPE: Nitrile gloves, safety goggles, and fume hoods for aerosol prevention.
- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
